N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
This compound has shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . However, it does not display the same activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
Inhibition of Bacterial RNA Polymerase (RNAP)
The compound has been found to inhibit bacterial RNA polymerase (RNAP), a key enzyme involved in the synthesis of RNAs in bacteria . This makes it a potential candidate for developing potent bacterial RNAP inhibitors .
Antibacterial Activity Against Clinical Isolates
The compound has shown potent antibacterial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP with MIC values in the range of 0.125–2 μg/mL .
Cytotoxicity Against LO2 Cells
The compound has demonstrated cytotoxicity against LO2 cells with an IC50 value of 18.5 ± 1.89 μM .
Inhibition of Protein Kinases
Inhibition of Phosphodiesterases
Induction of Apoptosis in Cancer Cells
Reduction of Neuroinflammation
In neurons, the compound has been shown to enhance synaptic plasticity and reduce neuroinflammation.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide is bacterial RNA polymerase (RNAP) . RNAP is a key enzyme involved in the synthesis of RNAs in bacteria and is an attractive drug target .
Mode of Action
N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide interacts with its target, the bacterial RNAP, by binding to the switch region of the enzyme . This interaction inhibits the activity of RNAP, thereby disrupting the synthesis of RNAs in bacteria .
Biochemical Pathways
The inhibition of RNAP by N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide affects the transcription process in bacteria. Transcription is a crucial step in gene expression, where the information in a DNA sequence is copied into RNA. By inhibiting RNAP, this compound disrupts the normal functioning of bacterial cells, leading to their death .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and low toxicity , suggesting that this compound may also have favorable pharmacokinetic properties.
Result of Action
The result of the action of N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide is the inhibition of bacterial growth. It displays potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O6S/c1-16-8-12(13(18)17(2)14(16)19)24(20,21)15-10-6-5-9(22-3)7-11(10)23-4/h5-8,15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEIAQOLTJDQLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816794 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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